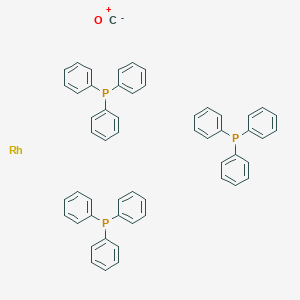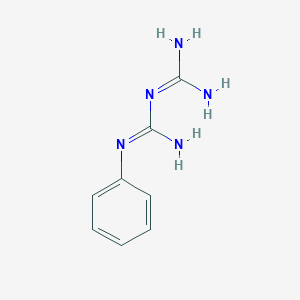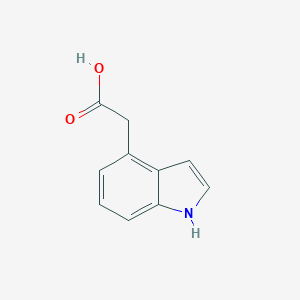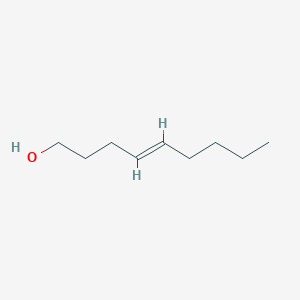
(E)-non-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Non-4-en-1-ol is a volatile organic compound that has been extensively studied due to its unique properties. It is a colorless liquid that has a strong odor and is commonly found in various plant species. This compound has been known to exhibit several biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Mécanisme D'action
The mechanism of action of (E)-Non-4-en-1-ol is not fully understood. However, studies have suggested that it may exert its biological activities by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to inhibit the production of reactive oxygen species (ROS), which are known to contribute to the development of various diseases. Furthermore, this compound has been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (E)-Non-4-en-1-ol is its broad-spectrum antimicrobial activity. This makes it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been found to exhibit low toxicity, making it a safe compound for use in various applications. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of (E)-Non-4-en-1-ol. One potential area of research is the development of new antimicrobial agents based on this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of inflammatory disorders and cancer. Furthermore, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound to determine its potential use in clinical applications.
Conclusion:
In conclusion, this compound is a unique compound that exhibits several biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. Its broad-spectrum antimicrobial activity and low toxicity make it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has the potential to be used in the treatment of various inflammatory disorders and cancer. Future studies are needed to further elucidate the mechanism of action of this compound and its potential use in clinical applications.
Méthodes De Synthèse
(E)-Non-4-en-1-ol can be synthesized by several methods, including chemical synthesis, extraction from natural sources, and biotransformation. Chemical synthesis involves the use of various reagents and catalysts to produce the desired compound. Extraction from natural sources involves the isolation of this compound from plants and other natural sources. Biotransformation involves the use of microorganisms to convert precursor compounds into this compound.
Applications De Recherche Scientifique
(E)-Non-4-en-1-ol has been extensively studied for its various biological activities. It has been found to exhibit antimicrobial properties against several bacterial and fungal strains. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory disorders. Furthermore, studies have demonstrated the antitumor properties of this compound, indicating its potential use in cancer therapy.
Propriétés
| 16695-34-4 | |
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
(E)-non-4-en-1-ol |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h5-6,10H,2-4,7-9H2,1H3/b6-5+ |
Clé InChI |
KANHUDSFOMPVGY-AATRIKPKSA-N |
SMILES isomérique |
CCCC/C=C/CCCO |
SMILES |
CCCCC=CCCCO |
SMILES canonique |
CCCCC=CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


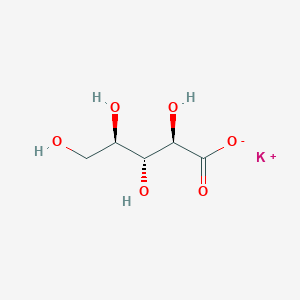
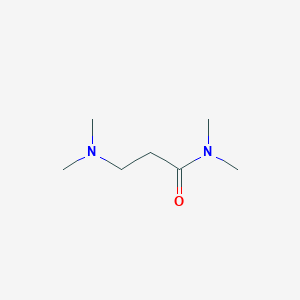
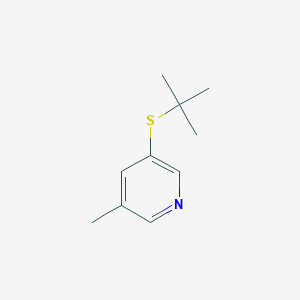


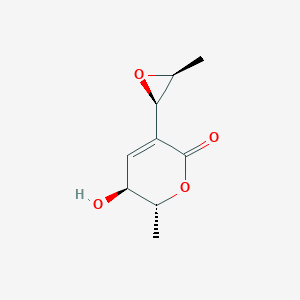
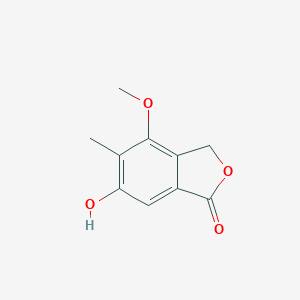
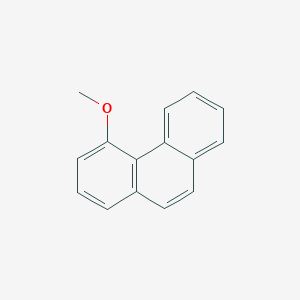

![4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B94768.png)

